

# 2-Cyclopentylacetamide chemical formula and IUPAC name

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## Compound of Interest

Compound Name: 2-Cyclopentylacetamide

Cat. No.: B1356887

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## An In-depth Technical Guide to 2-Cyclopentylacetamide

**Abstract:** This technical guide provides a comprehensive overview of **2-Cyclopentylacetamide**, a valuable chemical intermediate. The document details its chemical identity, physicochemical properties, a validated synthesis workflow, and its significance as a building block in medicinal chemistry and drug development. The content is tailored for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering both foundational knowledge and practical insights into the compound's reactivity and applications.

## Core Chemical Identity

**2-Cyclopentylacetamide** is a primary amide featuring a cyclopentyl moiety attached to an acetyl group. This structure combines the stability of an aliphatic carbocycle with the versatile reactivity of an amide functional group.

- IUPAC Name: **2-cyclopentylacetamide**<sup>[1]</sup>
- Chemical Formula: C<sub>7</sub>H<sub>13</sub>NO<sup>[1]</sup>
- CAS Number: 933-04-0<sup>[1]</sup>
- Molecular Weight: 127.18 g/mol

- Synonyms: Cyclopentaneacetamide, carbamoylmethylcyclopentane[1]

The molecule's structure imparts a moderate degree of lipophilicity due to the cyclopentyl ring, while the primary amide group offers sites for hydrogen bonding, influencing its solubility and interaction with biological systems.

## Physicochemical & Safety Data

A summary of the key physical, chemical, and safety properties of **2-Cyclopentylacetamide** is presented below. These properties are critical for designing experimental conditions, ensuring safe handling, and predicting its behavior in various chemical environments.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>13</sub> NO	PubChem[1]
Molecular Weight	127.18 g/mol	PubChem[1]
Melting Point	145.5-146.5 °C	ChemicalBook
Boiling Point (Predicted)	286.8 ± 9.0 °C	ChemicalBook
Density (Predicted)	1.000 ± 0.06 g/cm <sup>3</sup>	ChemicalBook
pKa (Predicted)	16.73 ± 0.40	ChemicalBook
SMILES	C1CCC(C1)CC(=O)N	PubChem[1]

## Safety & Hazard Information

Safe handling is paramount in a laboratory setting. **2-Cyclopentylacetamide** is classified with the GHS07 pictogram, indicating it can be an irritant.

- Signal Word: Warning
- Hazard Statements:
  - H302: Harmful if swallowed[1]
  - H315: Causes skin irritation[1]

- H319: Causes serious eye irritation[1]
- H335: May cause respiratory irritation[1]

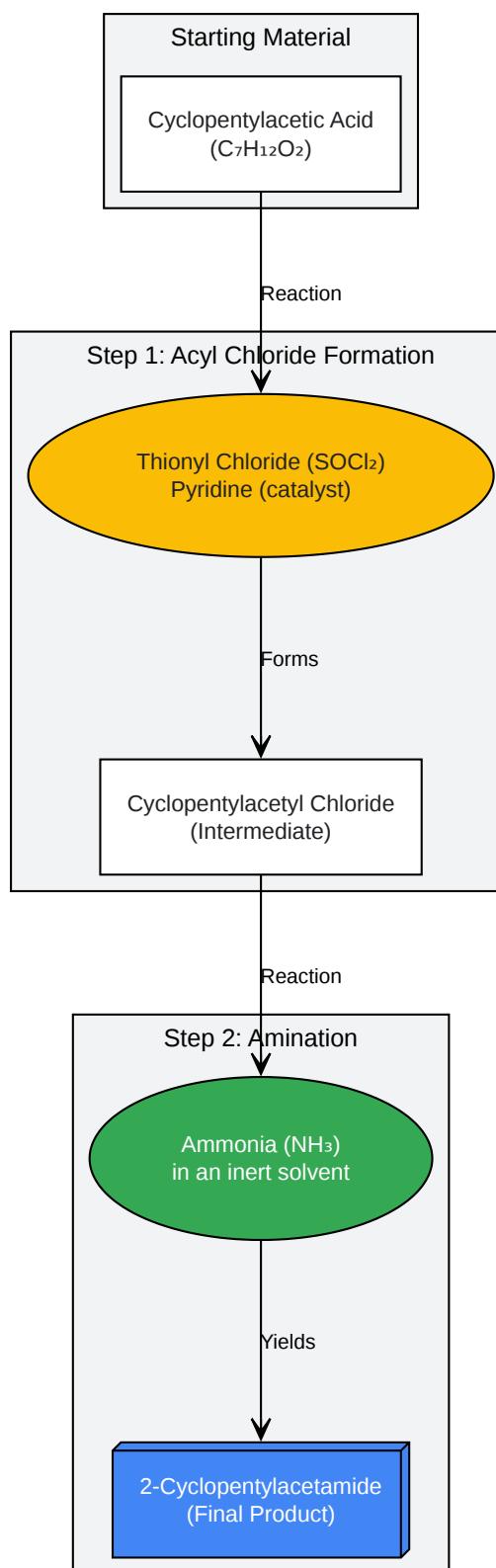
Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

## Synthesis Pathway and Experimental Protocol

The synthesis of **2-Cyclopentylacetamide** is not commonly detailed in standard literature, but it can be reliably achieved through a well-established two-step process starting from Cyclopentylacetic acid. This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, followed by amination.

The causality behind this two-step approach is rooted in the fundamental reactivity of carboxylic acids and amines. A direct reaction between a carboxylic acid and an amine is typically a slow, high-temperature process because the amine (a base) and the carboxylic acid (an acid) will first undergo an acid-base reaction to form a stable ammonium carboxylate salt. [2][3] This salt must then be dehydrated at high temperatures to form the amide bond.[3][4] Converting the carboxylic acid to an acyl chloride first creates a highly electrophilic carbonyl carbon, which reacts rapidly and exothermically with an amine nucleophile under much milder conditions to provide a high yield of the desired amide.

## Conceptual Synthesis Workflow



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Caption: General synthesis pathway for **2-Cyclopentylacetamide**.

## Detailed Step-by-Step Protocol

This protocol is a self-validating system; successful formation of the intermediate in Step 1 can be confirmed via IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber) before proceeding to Step 2.

### Step 1: Synthesis of Cyclopentylacetyl Chloride

- **Setup:** In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Add Cyclopentylacetic acid (1.0 eq) to an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- **Reagent Addition:** Slowly add thionyl chloride ( $\text{SOCl}_2$ , ~1.2 eq) to the solution dropwise at 0 °C (ice bath).<sup>[5]</sup> A catalytic amount of pyridine or a few drops of dimethylformamide (DMF) can be added to accelerate the reaction.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of  $\text{HCl}$  and  $\text{SO}_2$  gas evolution.
- **Workup:** Carefully remove the excess  $\text{SOCl}_2$  and solvent under reduced pressure using a rotary evaporator. The resulting crude Cyclopentylacetyl chloride is a highly reactive intermediate and is typically used immediately in the next step without further purification.

### Step 2: Synthesis of **2-Cyclopentylacetamide**

- **Setup:** In a separate flask, prepare a solution of concentrated aqueous ammonia (a large excess, e.g., 5-10 eq) in an inert solvent like DCM, cooled in an ice bath.
- **Reagent Addition:** Dissolve the crude Cyclopentylacetyl chloride from Step 1 in a small amount of anhydrous DCM. Add this solution dropwise to the vigorously stirred, cold ammonia solution. A white precipitate (the amide product and ammonium chloride byproduct) will form immediately.
- **Reaction:** Allow the reaction to stir for 1-2 hours, gradually warming to room temperature to ensure completion.

- Isolation & Purification:
  - Filter the reaction mixture to collect the solid precipitate.
  - Wash the solid with cold water to remove the water-soluble ammonium chloride byproduct.
  - Further wash the solid with a cold, non-polar solvent (e.g., hexane) to remove any non-polar impurities.
  - Dry the resulting white solid under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2-Cyclopentylacetamide**.

## Reactivity, Significance, and Applications

The amide bond is the least reactive of the common carboxylic acid derivatives, a stability that is crucial in many biological systems like proteins.<sup>[6][7]</sup> However, **2-Cyclopentylacetamide** still possesses key reactive sites that make it a versatile intermediate.

- Hydrolysis: Under strong acidic or basic conditions with heating, the amide can be hydrolyzed back to Cyclopentylacetic acid and ammonia/ammonium.<sup>[7]</sup>
- Reduction: The amide can be reduced to the corresponding primary amine, 2-cyclopentylethanamine, using a powerful reducing agent like lithium aluminum hydride (LiAlH<sub>4</sub>).<sup>[7][8]</sup> This reaction is unique to amides as the carbonyl oxygen is completely removed.<sup>[8]</sup>
- Dehydration: Treatment with a dehydrating agent such as thionyl chloride (SOCl<sub>2</sub>) or phosphorus pentoxide (P<sub>2</sub>O<sub>5</sub>) can convert the primary amide into a nitrile (cyclopentylacetonitrile).<sup>[8][9]</sup>

The primary value of **2-Cyclopentylacetamide** and its derivatives lies in their application as structural motifs and synthetic intermediates in drug discovery. The cyclopentane ring is a common scaffold in many bioactive natural products and pharmaceutical compounds.<sup>[10]</sup> Its incorporation can enhance metabolic stability and optimize the pharmacokinetic profile of a drug candidate.<sup>[11]</sup> Molecules containing the cyclopentylacetamide core or its N-substituted

variants serve as building blocks for more complex heterocyclic systems, such as those found in kinase inhibitors and other targeted therapies.[11][12]

## Conclusion

**2-Cyclopentylacetamide** is a well-defined chemical entity with established physicochemical properties and a straightforward synthesis route. Its structural features—a stable carbocyclic ring coupled with a reactive yet robust amide group—make it an important intermediate for synthetic chemists. For drug development professionals, its relevance as a scaffold for creating complex, biologically active molecules underscores its continued importance in the field of medicinal chemistry. This guide provides the foundational knowledge necessary for the safe handling, synthesis, and strategic application of this valuable compound.

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